Cyclo-(L-Pro-L-Ile)

Catalog No.
S1800693
CAS No.
57089-60-8
M.F
C11H18N2O2
M. Wt
210.275
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo-(L-Pro-L-Ile)

CAS Number

57089-60-8

Product Name

Cyclo-(L-Pro-L-Ile)

Molecular Formula

C11H18N2O2

Molecular Weight

210.275

Synonyms

Cyclo-(L-Pro-L-Ile)
  • Structural Similarity

    Cyclo-(L-Pro-L-Ile) belongs to a class of compounds called cyclic dipeptides. A related cyclic dipeptide, Cyclo(L-Pro-L-Leu), has been studied for its nematicidal activity, demonstrating effectiveness against root-knot nematodes . It's possible Cyclo-(L-Pro-L-Ile) could be investigated for similar properties.

  • Protein-Peptide Interactions

    Cyclic dipeptides can play a role in protein-peptide interactions. Their cyclic structure allows them to bind to specific protein targets, potentially influencing cellular processes. Research into Cyclo-(L-Pro-L-Ile)'s ability to interact with proteins of interest could be a future direction.

Cyclo-(L-Pro-L-Ile) is a cyclic diketopiperazine composed of the amino acids L-proline and L-isoleucine. This compound, characterized by its cyclic structure, has garnered attention for its potential biological activities and applications in agriculture and medicine. The molecular formula of Cyclo-(L-Pro-L-Ile) is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, with a molecular weight of approximately 210.277 g/mol . Its unique structure allows for various interactions with biological systems, making it a subject of interest in both synthetic and natural product chemistry.

Typical of diketopiperazines. These include:

  • Oxidation: The compound can be oxidized to form diketopiperazine derivatives, which may exhibit altered biological activities.
  • Reduction: It can undergo reduction reactions, potentially leading to the formation of amines or other functional groups.
  • Substitution Reactions: Cyclo-(L-Pro-L-Ile) can also engage in substitution reactions, where the proline or isoleucine residues may be replaced by other amino acids or functional groups.

These reactions are essential for modifying the compound to enhance its properties or tailor its functionality for specific applications.

Cyclo-(L-Pro-L-Ile) exhibits notable biological activities, particularly in agricultural contexts. Studies have shown that it can suppress the severity of pine wilt disease by eliciting a hypersensitive reaction in pine seedlings. This reaction involves the upregulation of pathogenesis-related genes (PR genes), which play a crucial role in plant defense mechanisms against pathogens . Additionally, it has demonstrated nematicidal properties against certain nematodes, contributing to its potential as a biocontrol agent in agriculture .

The synthesis of Cyclo-(L-Pro-L-Ile) can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis methods involving coupling reactions between L-proline and L-isoleucine under controlled conditions can yield Cyclo-(L-Pro-L-Ile).
  • Biotechnological Approaches: Microbial fermentation processes utilizing strains such as Bacillus thuringiensis have been reported to produce this compound naturally. This method not only provides a sustainable source but also may enhance the compound's bioactivity due to the presence of other metabolites produced during fermentation .

Cyclo-(L-Pro-L-Ile) has several applications:

  • Agriculture: It is used as a biocontrol agent to manage plant diseases, particularly pine wilt disease, by enhancing plant resistance through gene expression modulation .
  • Pharmaceutical Research: Its biological activities make it a candidate for further research into therapeutic applications, particularly in developing compounds that modulate immune responses or exhibit antimicrobial properties.
  • Food Industry: As a natural product derived from microbial sources, it may find applications as a food preservative due to its antifungal and antibacterial properties .

Research into the interactions of Cyclo-(L-Pro-L-Ile) with various biological systems has revealed its ability to induce defense mechanisms in plants. For instance, foliar treatment with this compound has been shown to increase the expression of several PR genes (PR-1, PR-2, PR-3, etc.) following pathogen inoculation, indicating its role in enhancing plant immunity against infections . Furthermore, studies have indicated its potential effects on nematodes, showcasing its dual role as both an elicitor of plant defense and a nematicidal agent .

Cyclo-(L-Pro-L-Ile) shares structural and functional similarities with other diketopiperazines. Below is a comparison highlighting its uniqueness:

Compound NameStructureBiological ActivitySource
Cyclo-(L-Pro-L-Val)Proline-ValineAntifungal activityBacillus cereus
Cyclo-(L-Pro-L-Phe)Proline-PhenylalanineAntimicrobial propertiesBacillus thuringiensis
Cyclo-(D-Pro-L-Leu)D-Proline-LeucineAntifungal activityVarious microbial sources
Cyclo-(L-Leu-L-Val)Leucine-ValineAntimicrobial and nematicidal activityVarious microbial sources

Cyclo-(L-Pro-L-Ile) stands out due to its specific efficacy against pine wilt disease and its ability to modulate plant defense mechanisms effectively compared to other diketopiperazines. Its unique combination of amino acids contributes to distinct biological activities that are not universally shared among similar compounds.

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-07-20

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